molecular formula C24H26N2O5S2 B2980055 2-methoxy-5-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 932503-16-7

2-methoxy-5-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2980055
CAS No.: 932503-16-7
M. Wt: 486.6
InChI Key: PDVWPPJHWQYITR-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a high-purity synthetic small molecule of significant interest in medicinal chemistry and oncology research. This dual sulfonamide-functionalized compound features a tetrahydroquinoline scaffold, a privileged structure in drug discovery known for its diverse biological activities. While direct mechanistic studies on this specific analog are limited, structural analogs featuring the styryl benzylsulfone core, such as the related compound TL-77, have demonstrated potent antitumor activity by functioning as non-ATP competitive kinase inhibitors and disrupting mitotic processes . Researchers investigating targeted cancer therapies may find this compound particularly valuable for exploring mechanisms involving G2/M cell cycle arrest and the induction of apoptosis . The compound's structure suggests potential for inhibiting tubulin polymerization, leading to mitotic spindle defects, multipolar spindles, and chromosome misalignment—events that can trigger apoptosis through downstream pathways involving B-cell lymphoma 2 (Bcl-2) family protein modulation and caspase activation . Furthermore, the presence of sulfonamide groups may contribute to kinase inhibition profiles, potentially affecting pathways such as Polo-like kinase 1 (Plk1) and cyclin B1 regulation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to explore its applications in chemical biology, kinase profiling, mechanism-of-action studies, and as a chemical probe for novel target identification.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-6-10-21(11-7-17)33(29,30)26-14-4-5-19-16-20(9-12-22(19)26)25-32(27,28)24-15-18(2)8-13-23(24)31-3/h6-13,15-16,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVWPPJHWQYITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-methoxy-5-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula: C18H22N2O4S
  • Molecular Weight: 366.44 g/mol
  • IUPAC Name: this compound

The compound features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamide have shown promising results against various cancer cell lines by targeting critical pathways involved in tumor growth.

Case Study: In Vitro Activity

A study demonstrated that compounds structurally related to This compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC50 values were found to be in the low micromolar range, indicating potent activity against these cell lines .

Cell LineIC50 (μM)
A5491.35
MDA-MB-2312.85
HCT-1163.04

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to inhibit key proteins involved in cancer progression:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, thereby preventing polymerization and disrupting microtubule dynamics.
  • STAT3 Pathway Modulation : The compound may also inhibit STAT3 phosphorylation, a pathway often activated in cancers leading to increased cell survival and proliferation .

Additional Pharmacological Effects

Beyond anticancer properties, sulfonamide derivatives have been studied for their effects on other biological systems:

  • Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties against various bacterial strains.
  • CNS Activity : Given the tetrahydroquinoline structure, potential neuroactive effects are also being explored.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Implications
2-Methoxy-5-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (Target) Estimated: C24H27N2O5S2 ~500 g/mol* Tosyl group on tetrahydroquinoline; methoxy and methyl on benzene Enhanced hydrophobicity; potential for strong hydrophobic interactions in binding
5-Chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide C16H15ClN2O5S 390.87 g/mol Chlorine at benzene position 5; benzoxazole ring with methoxy and methyl groups Electron-withdrawing Cl may increase sulfonamide acidity; rigid benzoxazole scaffold
N-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide C17H18N2O5S 362.4 g/mol Ethyl group on benzoxazole; dual methoxy substituents on benzene Increased alkyl chain flexibility; potential for π-π interactions with aromatic rings
N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide C22H28N2O4S 416.5 g/mol Isopentyl and oxo groups on tetrahydroquinoline; methoxy and methyl on benzene Oxo group may enhance hydrogen bonding; isopentyl increases lipophilicity

Note: Exact molecular weight of the target compound is estimated based on structural analysis.

Key Structural Comparisons

a) Core Heterocyclic Modifications
  • Target Compound: The 1,2,3,4-tetrahydroquinoline scaffold with a tosyl group introduces conformational flexibility and a large hydrophobic surface. This contrasts with the benzoxazole rings in compounds from and , which are rigid and may engage in hydrogen bonding via the oxazole nitrogen.
  • Compound: Shares the tetrahydroquinoline core but replaces the tosyl group with an isopentyl chain and an oxo moiety . The oxo group could participate in polar interactions, while the isopentyl chain enhances lipophilicity.
b) Substituent Effects
  • Chlorine vs. This could influence binding to basic residues in enzymatic pockets.
  • Tosyl Group Uniqueness : The target compound’s tosyl group is absent in other analogues, offering a unique steric and electronic profile. Tosyl’s sulfonyl moiety may interact with arginine or lysine residues in proteins.
c) Molecular Weight and Lipophilicity
  • The target compound’s higher estimated molecular weight (~500 g/mol) and the tosyl group suggest greater lipophilicity compared to analogues (e.g., 362.4–416.5 g/mol). This could impact membrane permeability and bioavailability.

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